Fmoc-(R)-2-(7-octenyl)Ala-OH

Peptide stapling Stereochemistry SPPS building blocks

Researchers developing all-hydrocarbon stapled peptides frequently encounter supply inconsistency for specialized α,α-disubstituted amino acids, where substitution with generic Fmoc-building blocks compromises (i, i+7) staple geometry and biological activity. This (R)-configured building block provides a defined 7-octenyl side chain specifically engineered for ring-closing metathesis (RCM) macrocyclization. • Enables precise (i, i+7) hydrocarbon stapling for α-helix stabilization • ≥98% HPLC purity ensures reproducible RCM kinetics and batch-to-batch consistency • Supplied as a solid; global stock available for immediate dispatch

Molecular Formula C26H31NO4
Molecular Weight 421.5 g/mol
CAS No. 945212-26-0
Cat. No. B613572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-2-(7-octenyl)Ala-OH
CAS945212-26-0
Synonyms945212-26-0; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoicacid; (R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methyldec-9-enoicacid; Fmoc-D-2-(7'-octenyl)alanine; SCHEMBL14737056; CTK8C0015; (2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-9-DECENOICACID; MolPort-009-679-982; ANW-63879; ZINC36914703; AKOS005063560; (R)-N-Fmoc-2-(7'-octenyl)alanine; CF-1386; DS-2418; AJ-93443; AK-64954; AM007124; AN-26185; KB-209606; ST2408129; TC-152624; FT-0656704; (R)-N-Fmoc-2-Methyl-2-amino-9-decenoicacid; W-3554; I14-7733
Molecular FormulaC26H31NO4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
InChIKeyMADFVGMQNXRFAF-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-(7-octenyl)Ala-OH Overview


Fmoc-(R)-2-(7-octenyl)Ala-OH (CAS 945212-26-0) is an Fmoc-protected, α-methyl, α-alkenyl unnatural amino acid specifically engineered for the construction of all-hydrocarbon stapled peptides via ring-closing olefin metathesis (RCM) [1]. It is characterized by an (R)-configured α-carbon bearing a methyl group and a 7-octenyl side chain terminating in a terminal olefin, providing a defined stereochemistry and a nine-carbon tether for macrocycle formation . This compound is supplied as a solid with a typical purity of ≥97% (HPLC) and is utilized in Fmoc-solid phase peptide synthesis (SPPS) under standard coupling conditions [2].

Building Block Type Fmoc-protected α,α-disubstituted amino acid
Stereochemistry (R)-configured for i,i+7 staple geometry
Workflow Fit Fmoc-SPPS & ring-closing metathesis (RCM)

Fmoc-(R)-2-(7-octenyl)Ala-OH Substitution Limitations


The procurement of Fmoc-(R)-2-(7-octenyl)Ala-OH cannot be substituted with generic Fmoc-amino acids due to its unique α,α-disubstituted framework, which is essential for inducing and stabilizing α-helical conformations in stapled peptides [1]. The combination of a quaternary α-carbon with a defined (R)-stereochemistry and a terminal olefin is not found in canonical amino acids; using alternatives like Fmoc-Lys(Alloc)-OH for lactam stapling results in hydrolytically labile amide bonds and different helix geometries [2]. Moreover, the specific 7-octenyl side chain length is critical for achieving optimal (i, i+7) stapling geometry, and substitution with shorter or longer alkenyl chains (e.g., pentenyl) alters macrocycle size, conformation, and biological activity . Therefore, direct substitution without rigorous re-validation compromises the structural and functional integrity of the final stapled peptide construct.

Target: (R)-7-octenyl (i,i+7 staple) Substitute: (S)-7-octenyl (i,i+7 staple)
Opposite enantiomer may alter stapling geometry and helix stability; direct substitution without stereochemical validation is not advised.
Target: 7-octenyl (i,i+7 staple) Substitute: 4-pentenyl (i,i+4 staple)
Chain-length mismatch shifts macrocycle size and helix-spanning register, likely altering biological activity and conformation.

Fmoc-(R)-2-(7-octenyl)Ala-OH Key Differentiators


Enantiomeric Purity for i,i+7 Stapling Geometry

Fmoc-(R)-2-(7-octenyl)Ala-OH provides a defined (R)-configuration at the α-carbon, which is a prerequisite for the classical (i, i+7) hydrocarbon stapling architecture when paired with (S)-α-pentenyl-alanine [1]. In contrast, the (S)-enantiomer (Fmoc-(S)-2-(7-octenyl)Ala-OH, CAS 288617-75-4) leads to a different stereochemical outcome upon RCM, potentially yielding a distinct mixture of cis/trans alkene isomers and altered helix stability [1]. The target compound is supplied with a purity specification of ≥97% (HPLC), ensuring high enantiomeric fidelity for reproducible synthesis of stereochemically defined macrocycles .

Enantiomeric Purity
Class-level inference
Target (R)-enantiomer, ≥97% HPLC
Comparator (S)-enantiomer (CAS 288617-75-4), ≥97% HPLC
Enantiomeric identity critical for stapling geometry
Vendor QC data; stereochemical outcome may vary
Peptide stapling Stereochemistry SPPS building blocks

Side-Chain Length for i,i+7 Macrocycles

The 7-octenyl side chain of Fmoc-(R)-2-(7-octenyl)Ala-OH provides a nine-carbon tether that, when combined with a complementary shorter alkenyl residue (e.g., 4-pentenyl), yields an (i, i+7) hydrocarbon staple spanning two helical turns [1]. This specific length is optimized for bridging i and i+7 residues in an α-helix, as opposed to the shorter 4-pentenyl side chain used for i,i+4 staples [1]. While direct comparative biophysical data for this exact compound are limited in the public domain, the structural rationale is well-established: the 7-octenyl chain enables a 21-atom macrocycle that stabilizes the α-helix without inducing excessive strain [2].

Side-Chain Length
Supporting evidence
Target 7-octenyl (9-carbon tether)
Comparator 4-pentenyl (5-carbon tether)
Chain length defines i,i+7 vs i,i+4 stapling
Design rationale; limited comparative biophysical data
Macrocyclization RCM Helix stabilization

ErbB Receptor Inhibitor Peptides

Fmoc-(R)-2-(7-octenyl)Ala-OH has been explicitly identified as a key building block for the synthesis of inhibitor peptides that combinatorially inactivate ErbB1, ErbB2, and ErbB3 receptors . While specific quantitative activity data (e.g., IC50 values) for peptides incorporating this exact amino acid are not reported in the provided sources, its use in this context highlights a validated application niche distinct from other alkenyl amino acids . In contrast, related building blocks like Fmoc-(S)-2-(4-pentenyl)Ala-OH are more broadly associated with general stapling but lack a specific functional annotation for ErbB receptor inhibition in vendor literature .

ErbB Inhibitor Annotation
Data to verify
Vendor-annotated for ErbB1/2/3 inhibitor peptide synthesis; no comparative activity data provided
May support ErbB-targeting research; application specificity to verify
Source review; quantitative data not available
ErbB inhibition Peptide therapeutics Protein-protein interactions

Fmoc-(R)-2-(7-octenyl)Ala-OH Procurement Scenarios


Synthesis of i,i+7 Stapled Peptides

Fmoc-(R)-2-(7-octenyl)Ala-OH is optimally procured for the synthesis of stapled peptides requiring an (i, i+7) hydrocarbon bridge. It is typically paired with a complementary alkenyl amino acid, such as Fmoc-(S)-2-(4-pentenyl)Ala-OH, and subjected to RCM using Grubbs' catalyst to yield a 21-atom macrocycle that stabilizes the α-helical conformation [1].

Development of ErbB-Targeted Therapeutics

This building block is specifically indicated for the construction of peptide inhibitors that simultaneously target ErbB1, ErbB2, and ErbB3 . Researchers developing stapled peptide antagonists for these oncology targets should prioritize this compound to leverage established synthetic protocols and design frameworks .

SAR Studies of Stapled Peptides

Given its defined (R)-stereochemistry and specific side-chain length, Fmoc-(R)-2-(7-octenyl)Ala-OH is a critical reagent for systematic SAR studies exploring the effects of staple geometry and stereochemistry on peptide stability, cellular uptake, and target binding [1]. Substitution with alternative building blocks would confound comparative analysis.

Pre-Clinical Stapled Peptide Production

For scaled-up synthesis of stapled peptide candidates entering pre-clinical evaluation, procurement of high-purity (≥97%) Fmoc-(R)-2-(7-octenyl)Ala-OH from a qualified vendor ensures batch-to-batch consistency and reliable RCM kinetics, which are critical for reproducible in vivo efficacy and pharmacokinetic studies .

Application
Selection Property
Validation Focus
i,i+7 hydrocarbon-stapled peptide synthesis
Stereochemically defined (R)-configuration and chain length
Stapling geometry verification (CD, LC-MS)
ErbB receptor inhibitor peptide research
Vendor-validated synthetic route for ErbB inhibitors
Receptor inhibition assay in cell models
SAR studies of stapled peptide geometry
Consistent stereochemistry and chain length for controlled comparisons
Comparative biophysical and cellular uptake assays
Scaled-up stapled peptide synthesis for preclinical studies
High-purity lot with batch consistency
RCM kinetics and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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